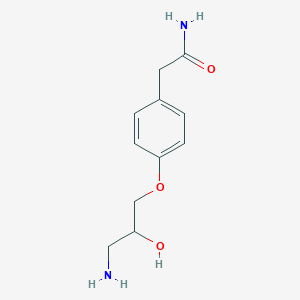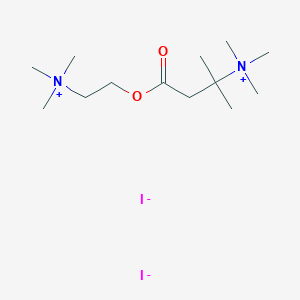
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This ester is a quaternary ammonium salt that is commonly used as a choline supplement and is known to have several biochemical and physiological effects.
Applications De Recherche Scientifique
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several scientific research applications. It is commonly used as a choline supplement in animal studies to investigate its effects on cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide is not fully understood. However, it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, memory, and learning.
Effets Biochimiques Et Physiologiques
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide has several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function, memory, and learning. Additionally, this ester has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide in lab experiments is its ability to increase the levels of acetylcholine in the brain. This can be useful in studies investigating the effects of acetylcholine on cognitive function, memory, and learning. However, one limitation of using this ester is its potential toxicity at high doses. Therefore, it is important to use caution when administering this compound in animal studies.
Orientations Futures
There are several future directions for research involving (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide. One direction is to investigate its potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this ester and its effects on cognitive function, memory, and learning. Finally, more research is needed to determine the optimal dosages and administration methods for this compound in animal studies.
Méthodes De Synthèse
The synthesis of (2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide involves the reaction of choline iodide with (2-carboxy-1,1-dimethylethyl)trimethylammonium chloride. This reaction results in the formation of the ester, which can be purified using various methods such as recrystallization or chromatography.
Propriétés
Numéro CAS |
108903-57-7 |
|---|---|
Nom du produit |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choline iodide |
Formule moléculaire |
C13H30I2N2O2 |
Poids moléculaire |
500.2 g/mol |
Nom IUPAC |
trimethyl-[2-methyl-4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O2.2HI/c1-13(2,15(6,7)8)11-12(16)17-10-9-14(3,4)5;;/h9-11H2,1-8H3;2*1H/q+2;;/p-2 |
Clé InChI |
YSURAYINXNAKRC-UHFFFAOYSA-L |
SMILES |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
SMILES canonique |
CC(C)(CC(=O)OCC[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Synonymes |
(2-Carboxy-1,1-dimethylethyl)trimethylammonium iodide ester with choli ne iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



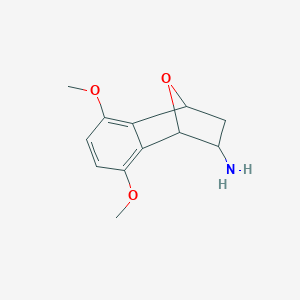
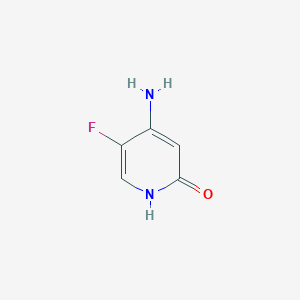
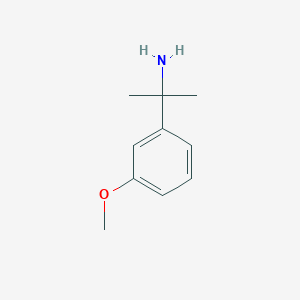
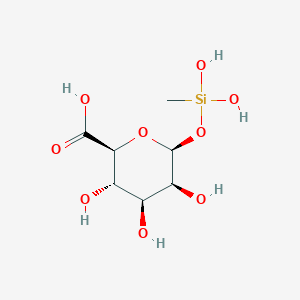
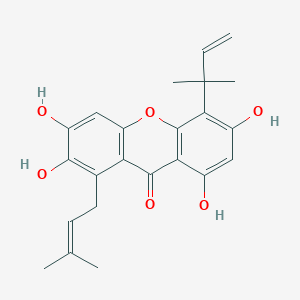
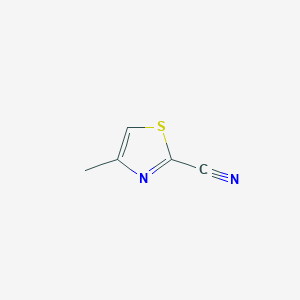
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
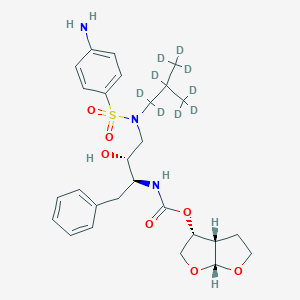
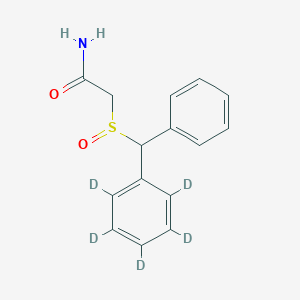
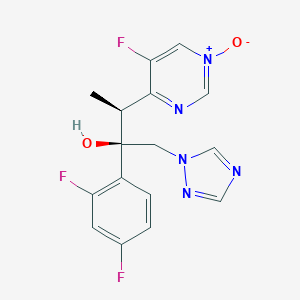
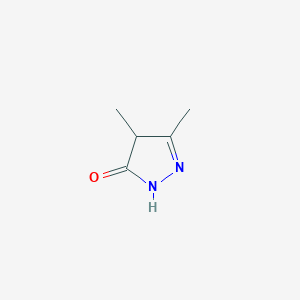
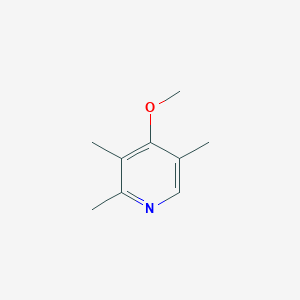
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
